Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole

Übersicht

Beschreibung

Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole is a fluorinated heterocyclic compound known for its unique chemical properties. This compound is characterized by its high thermal stability, chemical resistance, and low refractive index, making it valuable in various industrial applications, particularly in the field of optics and electronics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole can be synthesized through high-pressure polymerization techniques without the use of initiators . The process involves the polymerization of perfluorinated monomers under ultrahigh pressure conditions, resulting in the formation of amorphous copolymers .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized high-pressure reactors. These reactors facilitate the polymerization process, ensuring the formation of high-molecular-weight copolymers with desirable optical properties .

Analyse Chemischer Reaktionen

Types of Reactions: Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole primarily undergoes polymerization reactions. It can form copolymers with other perfluorinated monomers, such as perfluorovinyl ether and perfluoro-5-methyl-3,6-dioxanon-1-ene .

Common Reagents and Conditions: The polymerization of this compound typically requires high-pressure conditions and the absence of initiators . Common reagents used in these reactions include perfluorinated monomers and solvents like perfluorodecalin .

Major Products Formed: The major products formed from the polymerization of this compound are high-molecular-weight copolymers. These copolymers exhibit high optical transparency and low refractive indices, making them suitable for use in optical fibers and waveguides .

Wissenschaftliche Forschungsanwendungen

Optical Fibers and Waveguides

PFEMD is primarily utilized in the development of optical fibers and integrated optical waveguides. Its low refractive index and high optical transparency are critical for minimizing signal loss in fiber optics. The copolymers formed with PFEMD exhibit non-monotonic changes in refractive indices, which can be tailored for specific optical applications .

Key Features:

- Amorphous Structure: The copolymers are amorphous, preventing light scattering that would occur with crystalline structures.

- High Glass Transition Temperature (Tg): Suitable for high-temperature applications, with Tg values often exceeding 140°C .

Industrial Coatings

PFEMD-based materials are used as coatings due to their excellent chemical resistance and thermal stability. These coatings protect substrates from harsh environments, making them ideal for electronics and other industrial applications.

Copolymerization with Perfluorovinyl Ether

A study demonstrated the synthesis of copolymers from PFEMD and perfluorovinyl ether. These materials were found to have desirable optical properties for use in advanced optical systems. The research highlighted the ability to manipulate the copolymer composition to achieve specific refractive indices tailored for different applications .

Application in Optical Fiber Cladding

Research has shown that amorphous copolymers of PFEMD are particularly suitable as cladding materials in optical fiber constructions. These materials not only provide low refractive indices but also maintain good bonding to fiber cores, enhancing overall performance .

Wirkmechanismus

The mechanism by which Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole exerts its effects is primarily through its polymerization with other perfluorinated monomers. This process results in the formation of copolymers with unique optical and chemical properties . The molecular targets involved in this mechanism include the perfluorinated monomers and the high-pressure conditions required for polymerization .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Perfluoro-5-Methyl-3,6-Dioxanon-1-Ene

- Perfluoro-Propyl Vinyl Ether

- Perfluoro-2,2-Dimethyl-1,3-Dioxole

Uniqueness: Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole is unique due to its high thermal stability, chemical resistance, and low refractive index. These properties make it particularly valuable in the development of optical fibers and waveguides, where high optical transparency and low refractive indices are essential .

Biologische Aktivität

Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole (PFEMD) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various industries. This article explores the biological activity of PFEMD, focusing on its irritant effects, safety considerations, and relevant research findings.

PFEMD is characterized by:

- Molecular Formula : C6F10O2

- Boiling Point : 116-117 °C

- Density : 0.929 g/mL at 25 °C

- Refractive Index : 1.409

These properties contribute to its stability and utility in industrial applications, particularly in optics and electronics.

Biological Activity Overview

While specific biological activity data on PFEMD is limited, studies have indicated several key points regarding its safety profile:

- Skin Irritation : PFEMD is classified as a skin irritant, necessitating caution during handling. Prolonged exposure can lead to dermatitis or other skin conditions.

- Eye Irritation : It is also noted as a serious eye irritant. Contact with the eyes can cause severe irritation and potential damage.

- Respiratory Effects : Inhalation of PFEMD vapors may lead to respiratory irritation, highlighting the need for adequate ventilation and protective equipment when working with this compound.

Safety Data

A comprehensive review of safety data reveals that PFEMD requires strict handling protocols due to its irritative properties. The following table summarizes key safety data:

| Property | Observation |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Serious |

| Respiratory Irritation | Possible upon exposure |

Interaction Studies

Research has primarily focused on how PFEMD interacts with other perfluorinated compounds during copolymer formation. Notably, varying the composition of copolymers can lead to non-monotonic changes in refractive indices, which are crucial for optical applications. This suggests that while PFEMD itself may not exhibit extensive biological activity, its role in polymer chemistry is significant for developing advanced materials.

Comparative Analysis

To provide a broader context, the following table compares PFEMD with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| Perfluoro-5-Methyl-3,6-Dioxanon-1-Ene | Similar thermal stability but differs in polymerization behavior. |

| Perfluoro-Propylen Vinyl Ether | More flexible but has a higher refractive index than PFEMD. |

| Perfluoro-2,2-Dimethyl-1,3-Dioxole | Similar chemical resistance but different thermal properties. |

Eigenschaften

IUPAC Name |

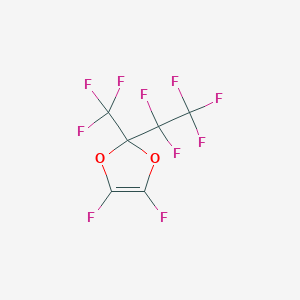

4,5-difluoro-2-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1,3-dioxole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10O2/c7-1-2(8)18-4(17-1,6(14,15)16)3(9,10)5(11,12)13 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTQSUDHSNOUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(OC(O1)(C(C(F)(F)F)(F)F)C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.